The compound (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide is a member of the class of compounds known as cinnamides. This specific compound features a complex structure characterized by multiple methoxy groups and an amide functional group, contributing to its potential biological activity and applications in various fields.
The synthesis of (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves several steps, including:
Technical details regarding specific reagents, reaction conditions, and yields may vary based on the chosen synthetic route.
The molecular structure of (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide can be represented as follows:
InChI=1S/C22H26N2O5/c1-27-18-7-5-17(6-8-18)24-14-16(13-21(24)25)22(26)23-11-10-15-4-9-19(28-2)20(12-15)29-3/h4-9,12,16H,10-11,13-14H2,1-3H3,(H,23,26)
YLBBLQXKBOEDHQ-UHFFFAOYSA-N
The compound features a propene backbone with substituents that include two methoxy groups on the aromatic rings. The presence of these substituents is significant for its reactivity and biological properties.
The exact mass of the compound is , indicating its precise molecular composition .
The compound is likely to undergo several types of chemical reactions due to its functional groups:
Technical details regarding reaction conditions (temperature, solvent choice) and mechanisms would depend on specific experimental setups.
The mechanism of action for this compound in biological systems may involve:
Data from pharmacological studies would provide insights into its efficacy and specificity towards particular targets.
The compound is expected to exhibit the following physical properties:
Chemical properties include:
Relevant data from analytical methods (e.g., NMR spectroscopy) would further characterize these properties.
This compound has potential applications in various scientific fields:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5